REACTION_CXSMILES
|
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:4])([CH3:3])[CH3:2].CCN(CC)CC.[Br:19][CH2:20][C:21](Br)=[O:22]>C(Cl)Cl>[Br:19][CH2:20][C:21]([N:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:22]
|
Name
|
|
Quantity
|
7.91 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.36 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
11.77 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred 3 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1N HCl (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The crude product is filtered through a pad of 15 g silica gel
|
Type
|
WASH
|
Details
|
eluted with 300 mL DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)N(C1=CC=CC=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 45.9 mmol | |
AMOUNT: MASS | 12.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |